1,11-Ethanoestradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

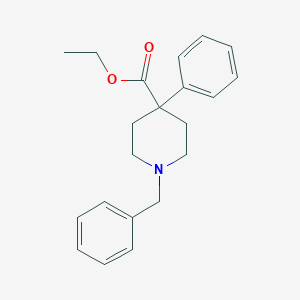

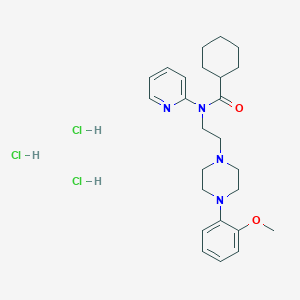

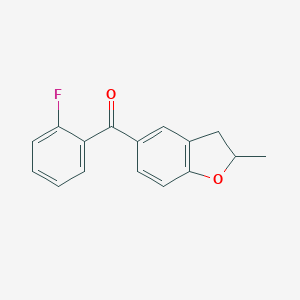

1,11-Ethanoestradiol (EE2) is a synthetic estrogen compound that has been gaining attention in the scientific community due to its potential applications in various fields, including cancer research, reproductive biology, and drug development. EE2 is a modified form of estradiol, the primary female sex hormone, in which the carbon atoms at positions 1 and 11 are bridged by an ethylene group. This modification enhances the stability and potency of the compound, making it a valuable tool for investigating the biological effects of estrogen.

Mécanisme D'action

1,11-Ethanoestradiol exerts its biological effects by binding to estrogen receptors (ERs) and activating downstream signaling pathways. It has a higher affinity for ERs than estradiol, and can also bind to other estrogen-related receptors such as GPR30 and ER-X. 1,11-Ethanoestradiol can modulate gene expression, cell cycle progression, and apoptosis through various mechanisms, depending on the cell type and context.

Effets Biochimiques Et Physiologiques

1,11-Ethanoestradiol has been shown to have a wide range of biochemical and physiological effects, including:

- Stimulation of uterine growth and proliferation

- Regulation of bone metabolism and calcium homeostasis

- Modulation of lipid metabolism and insulin sensitivity

- Protection against oxidative stress and inflammation

- Alteration of neurotransmitter levels and behavior

Avantages Et Limitations Des Expériences En Laboratoire

1,11-Ethanoestradiol has several advantages as a research tool, including its high potency and stability, predictable pharmacokinetics, and well-characterized biological effects. However, there are also some limitations that should be considered, such as its potential to interfere with endocrine signaling and metabolism, and its complex interactions with other compounds and pathways. Careful experimental design and validation are necessary to ensure the specificity and reproducibility of 1,11-Ethanoestradiol-based studies.

Orientations Futures

There are several areas of future research that could benefit from the use of 1,11-Ethanoestradiol, including:

- Development of new cancer therapies based on 1,11-Ethanoestradiol or its derivatives

- Investigation of the role of 1,11-Ethanoestradiol in reproductive biology and fertility

- Exploration of the potential therapeutic applications of 1,11-Ethanoestradiol in other diseases, such as neurodegenerative disorders and metabolic syndrome

- Optimization of the synthesis and purification methods for 1,11-Ethanoestradiol, to improve yield and purity

- Evaluation of the safety and environmental impact of 1,11-Ethanoestradiol, as it is a potential endocrine disruptor and contaminant in water systems.

Conclusion

1,11-Ethanoestradiol is a promising compound with diverse applications in scientific research. Its unique structure and biological effects make it a valuable tool for investigating the mechanisms of estrogen signaling and developing new therapies for cancer and other diseases. Further studies are needed to fully explore the potential of 1,11-Ethanoestradiol and address the challenges associated with its use.

Méthodes De Synthèse

1,11-Ethanoestradiol can be synthesized through a multi-step process starting from estradiol or other estrogenic compounds. The most common method involves the reaction of estradiol with ethylene oxide in the presence of a catalyst, followed by purification and characterization of the product. The yield and purity of 1,11-Ethanoestradiol can be optimized by adjusting the reaction conditions and purification methods.

Applications De Recherche Scientifique

1,11-Ethanoestradiol has been studied extensively for its potential applications in cancer research, particularly in breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, by inducing apoptosis and blocking estrogen receptor signaling. 1,11-Ethanoestradiol may also have therapeutic potential for other types of cancer, such as prostate cancer and ovarian cancer, due to its anti-proliferative and anti-angiogenic effects.

Propriétés

Numéro CAS |

126559-87-3 |

|---|---|

Nom du produit |

1,11-Ethanoestradiol |

Formule moléculaire |

C20H28O2 |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

6-methylpentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-11(19),12,14-triene-5,13-diol |

InChI |

InChI=1S/C20H26O2/c1-20-10-13-3-2-11-8-14(21)9-12-4-5-15(19(13)18(11)12)16(20)6-7-17(20)22/h8-9,13,15-17,19,21-22H,2-7,10H2,1H3 |

Clé InChI |

VJYIHOQKUAASLD-UHFFFAOYSA-N |

SMILES |

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |

SMILES canonique |

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |

Synonymes |

1,11 beta-ethanoestradiol 1,11-ethanoestradiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)